molecular formula C17H13Cl3N4O5S B14910872 4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid

Cat. No.: B14910872
M. Wt: 491.7 g/mol
InChI Key: VUFXKSVQORMQHZ-UHFFFAOYSA-N
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Description

4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid is a complex organic compound with a unique structure that includes trichloro, nitrophenyl, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, including the introduction of trichloro, nitrophenyl, and benzoic acid groups. The process may involve:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Acylation: Formation of the carbonyl group.

    Chlorination: Introduction of chlorine atoms.

    Coupling Reactions: Formation of the final compound through coupling of intermediate products.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a carboxylic acid.

Scientific Research Applications

4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity.

    Altering Cellular Pathways: Affecting signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    4-{[(2,2,2-Trichloro-1-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid: .

    4-{[(2,2,2-Trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid: .

Uniqueness

4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13Cl3N4O5S

Molecular Weight

491.7 g/mol

IUPAC Name

4-[[2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H13Cl3N4O5S/c18-17(19,20)15(22-13(25)10-2-1-3-12(8-10)24(28)29)23-16(30)21-11-6-4-9(5-7-11)14(26)27/h1-8,15H,(H,22,25)(H,26,27)(H2,21,23,30)

InChI Key

VUFXKSVQORMQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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